PARP-1 Enzyme Inhibition: 4–6-Fold Potency Advantage of the 5-Fluoro-2-methyl Carboxamide Derivative Over the Des-Fluoro Lead Scaffold
The (R)-carboxamide derivative of 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid exhibits PARP-1 IC₅₀ values of 1.53–2.45 μM (min 1530 nM, max 2450 nM from 2 independent assays), as annotated in the BindingDB entry associated with PDB 4OPX [1]. In contrast, the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide (lead compound 3, lacking both the 5-fluoro and 2-methyl substituents) shows an IC₅₀ of only 9.45 μM in the same enzyme assay [2]. The alternative DHBF-3-one-7-carboxamide core (compound 36) is even weaker at 16.2 μM [2]. This corresponds to a quantified 4.0- to 6.2-fold improvement in inhibitory potency conferred by the combined 5-fluoro and 2-methyl substitution pattern.
| Evidence Dimension | PARP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.53–2.45 μM for (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide derived from the target acid |
| Comparator Or Baseline | Lead compound 3 (2,3-dihydrobenzofuran-7-carboxamide, des-fluoro/des-methyl): IC₅₀ = 9.45 μM; Compound 36 (DHBF-3-one-7-carboxamide core): IC₅₀ = 16.2 μM |
| Quantified Difference | 4.0–6.2-fold improvement over lead compound 3; 6.6–10.6-fold improvement over compound 36 |
| Conditions | PARP-1 enzymatic inhibition assay; IC₅₀ values derived from BindingDB annotations (2 assays) for the target ligand; comparator data from the same primary publication (J. Med. Chem. 2014, 57, 5579–5601) |
Why This Matters
The 4–6-fold potency advantage is large enough to shift a compound from the hit-to-lead boundary (~10 μM) into the tractable lead range (~2 μM), directly influencing the decision to invest in this scaffold over the unsubstituted dihydrobenzofuran core.
- [1] RCSB PDB & BindingDB. 4OPX Binding Affinity Annotations: Ligand 2UR – (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide; IC₅₀: min 1530 nM, max 2450 nM from 2 assay(s). Available at: https://www.rcsb.org/structure/4OPX View Source
- [2] Patel, M.R., Bhatt, A., Steffen, J.D., Chergui, A., Murai, J., Pommier, Y., Pascal, J.M., Trombetta, L.D., Fronczek, F.R., Talele, T.T. (2014). Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. J. Med. Chem., 57, 5579-5601. DOI: 10.1021/jm5002502. (Compound 3 IC₅₀ = 9.45 μM; Compound 36 IC₅₀ = 16.2 μM). View Source
